(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and an imino group linked to a prop-2-en-1-yl group at the 4-position. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
The synthesis of 5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 5-methyl-2-phenyl-1H-pyrazol-3-one with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to anti-inflammatory effects. It may also interact with DNA and proteins, inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one can be compared with other similar compounds, such as:
2-methyl-5-phenyl-4H-pyrazol-3-one: This compound lacks the imino group and prop-2-en-1-yl substitution, resulting in different chemical and biological properties.
4-[(prop-2-en-1-ylimino)methyl]-2-phenyl-1H-pyrazol-3-one: Similar to the target compound but without the methyl group at the 5-position, leading to variations in reactivity and biological activity.
The uniqueness of 5-methyl-2-phenyl-4-[(prop-2-en-1-ylimino)methyl]-1H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolone derivatives.
Eigenschaften
Molekularformel |
C14H15N3O |
---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-4-(prop-2-enyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H15N3O/c1-3-9-15-10-13-11(2)16-17(14(13)18)12-7-5-4-6-8-12/h3-8,10,16H,1,9H2,2H3 |
InChI-Schlüssel |
SULWRAUBHGTSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.